molecular formula C8H16FNO2S B15240487 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride

Cat. No.: B15240487
M. Wt: 209.28 g/mol
InChI Key: NZEIVSSWUCTACU-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride is a chemical compound that features a piperidine ring, a propane chain, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which are generated from precursors such as sulfuryl fluoride gas or other solid reagents like FDIT and AISF . These radicals then react with the piperidine derivative to form the desired sulfonyl fluoride compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and a sulfonyl fluoride group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16FNO2S

Molecular Weight

209.28 g/mol

IUPAC Name

2-piperidin-4-ylpropane-1-sulfonyl fluoride

InChI

InChI=1S/C8H16FNO2S/c1-7(6-13(9,11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3

InChI Key

NZEIVSSWUCTACU-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)F)C1CCNCC1

Origin of Product

United States

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